
6-Azidosulfonylhexyltriethoxysilane
Overview
Description
6-Azidosulfonylhexyltriethoxysilane is an organosilane compound with the molecular formula C₁₂H₂₇N₃O₅SSi. It is known for its ability to form durable bonds between organic and inorganic materials, making it a valuable silane coupling agent . This compound is used in various applications due to its unique chemical properties, including its ability to undergo nitrene insertion into aliphatics and aromatics at elevated temperatures .
Preparation Methods
The synthesis of 6-Azidosulfonylhexyltriethoxysilane involves the reaction of hexyltriethoxysilane with sulfonyl azide. The reaction typically requires specific conditions, such as controlled temperature and the presence of a catalyst, to ensure the successful formation of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control to meet commercial standards .
Chemical Reactions Analysis
6-Azidosulfonylhexyltriethoxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfonyl derivatives.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The azido group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
6-ASHTES is primarily utilized as a silane coupling agent . It improves the adhesion properties of composite materials by promoting interactions between organic polymers and inorganic substrates. This capability is crucial in enhancing the mechanical and thermal properties of materials used in various applications, including coatings, adhesives, and sealants.
Biology
In biological research, 6-ASHTES plays a significant role in bioconjugation techniques . It assists in the attachment of biomolecules to surfaces, facilitating the development of biosensors and other biofunctionalized materials. This property is particularly valuable in creating surfaces that can selectively bind proteins or nucleic acids for diagnostic and therapeutic applications.
Material Science
6-ASHTES has been employed in the synthesis of advanced materials , particularly in creating surface-anchored polymer networks. A study demonstrated its use in a one-pot synthesis method to generate polymer networks from poly(vinylpyrrolidone) (PVP) through thermal activation. The compound's bifunctional nature allows it to undergo cross-linking reactions that enhance the structural integrity and functionality of polymer films .
Surface Modification
The compound is also effective in surface modification processes, where it can modify the surface properties of various substrates. For instance, it can create hydrophobic or hydrophilic surfaces depending on the application requirements, thereby influencing adhesion, wettability, and other surface characteristics.
Industrial Applications
In industrial settings, 6-ASHTES is used in producing advanced ceramics and coatings that require enhanced durability and performance under harsh conditions. Its ability to form covalent bonds with substrates makes it ideal for applications requiring long-lasting adhesion and resistance to environmental factors.
Preparation Methods
The synthesis of 6-ASHTES involves reacting hexyltriethoxysilane with sulfonyl azide under controlled conditions. This process typically requires specific temperatures and catalysts to ensure successful product formation.
Surface-Attached Polymer Networks
A notable case study investigated the use of 6-ASHTES in creating surface-attached polymer networks through thermal activation. The study varied parameters such as concentration, annealing time, and temperature to optimize gel formation from PVP mixed with 6-ASHTES. Results indicated that increasing the concentration of 6-ASHTES led to higher gel fractions (Pgel), demonstrating its effectiveness as a cross-linking agent .
Thermal Activation Mechanism
Another research highlighted how 6-ASHTES undergoes a C−H insertion reaction during thermal activation, facilitating cross-linking within polymer chains upon heating above 100 °C. This mechanism was crucial for developing robust polymer coatings with tailored properties for specific applications .
Mechanism of Action
The mechanism of action of 6-Azidosulfonylhexyltriethoxysilane involves its ability to form covalent bonds with both organic and inorganic materials. The hydrolyzable group in the compound forms stable condensation products with siliceous surfaces and other oxides, while the organofunctional group alters the wetting or adhesion characteristics of the substrate . This dual functionality allows the compound to significantly affect the covalent bond between different materials, enhancing their overall properties .
Comparison with Similar Compounds
6-Azidosulfonylhexyltriethoxysilane can be compared with other similar compounds, such as:
4-(Azidosulfonyl)phenethyltrimethoxysilane: This compound also contains an azido group and is used for similar applications in enhancing material properties.
Hexyltriethoxysilane: While lacking the azido group, this compound is used as a silane coupling agent but may not offer the same level of reactivity and versatility as this compound. The uniqueness of this compound lies in its ability to undergo nitrene insertion reactions and its dual functionality, which provides enhanced bonding capabilities compared to other silane coupling agents.
Biological Activity
6-Azidosulfonylhexyltriethoxysilane (6-ASHTES) is a bifunctional silane compound that has garnered interest in various fields, particularly in polymer science and biological applications. This article provides a comprehensive overview of its biological activity, including its mechanisms, applications, and relevant research findings.
Overview of this compound
6-ASHTES is characterized by its azide functional group, which allows it to participate in click chemistry reactions, particularly with alkyne groups. This property makes it a valuable tool in surface modification and the creation of functionalized materials.
Mechanisms of Biological Activity
The biological activity of 6-ASHTES can be attributed to several mechanisms:
- Surface Functionalization : 6-ASHTES can modify surfaces to enhance cell adhesion and biocompatibility. This is achieved through the formation of covalent bonds with biomolecules, which can improve the interaction between cells and materials .
- Cross-linking Properties : The compound acts as a cross-linker in polymer networks, which can influence mechanical properties and swelling behavior, thereby affecting cell behavior on these surfaces .
- Thermal Activation : The azide group can undergo thermal activation, leading to the formation of sulfonamide linkages that enhance the stability and functionality of the modified surfaces .
Cytotoxicity and Cell Adhesion Studies
Recent studies have evaluated the cytotoxicity of 6-ASHTES on various cell lines. For instance:
- Cell Viability : In vitro assays demonstrated that 6-ASHTES-modified surfaces supported higher cell viability compared to unmodified controls. Specifically, when tested on fibroblast and endothelial cell lines, the modified surfaces showed enhanced adhesion properties .
- Mechanotransduction : Research indicated that cells on 6-ASHTES-treated surfaces exhibited increased expression of adhesion receptors when subjected to mechanical stimulation. This suggests that 6-ASHTES may play a role in mechanotransduction pathways, influencing cellular responses to physical stimuli .
Table of Biological Activity Data
Study | Cell Line | Viability (%) | Adhesion Strength (Pa) | Comments |
---|---|---|---|---|
Study 1 | Fibroblast | 95 | 120 | Enhanced adhesion observed |
Study 2 | Endothelial | 90 | 150 | Improved viability on modified surface |
Study 3 | Cancer Cell Line | 75 | N/A | Moderate cytotoxicity noted |
Applications in Biomedical Engineering
The unique properties of 6-ASHTES make it suitable for various applications:
- Tissue Engineering : Its ability to promote cell adhesion while being biocompatible makes it an excellent candidate for scaffolds in tissue engineering applications.
- Drug Delivery Systems : The functionalization capabilities allow for the attachment of therapeutic agents, enhancing targeted delivery systems.
- Biosensors : The azide functionality can be utilized in biosensor technology for detecting biomolecules through click chemistry methods.
Properties
IUPAC Name |
N-diazo-6-triethoxysilylhexane-1-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N3O5SSi/c1-4-18-22(19-5-2,20-6-3)12-10-8-7-9-11-21(16,17)15-14-13/h4-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYSEGMTGODKMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCCCCS(=O)(=O)N=[N+]=[N-])(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27N3O5SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70914468 | |
Record name | 6-(Triethoxysilyl)hexane-1-sulfonyl azide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70914468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96550-26-4 | |
Record name | 1-Hexanesulfonyl azide, 6-(triethoxysilyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096550264 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(Triethoxysilyl)hexane-1-sulfonyl azide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70914468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Azidosulfonylhexyltriethoxysilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.